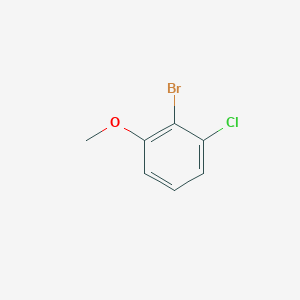

2-Bromo-1-chloro-3-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H6BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups at positions 2, 1, and 3, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-chloro-3-methoxybenzene undergoes various chemical reactions, including:

Electrophilic substitution: This compound can participate in further electrophilic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring.

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as using sodium amide in liquid ammonia.

Common Reagents and Conditions

Electrophilic substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to introduce additional substituents on the benzene ring.

Nucleophilic substitution: Strong bases like sodium amide or potassium tert-butoxide are commonly used to facilitate the replacement of halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while electrophilic substitution can introduce additional halogen or nitro groups on the benzene ring .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-1-chloro-3-methoxybenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to undergo various substitution reactions, making it suitable for constructing diverse aromatic compounds. This compound can be synthesized through electrophilic aromatic substitution reactions, often involving bromination and chlorination processes .

Key Reactions

The compound is particularly useful in:

- Electrophilic Aromatic Substitution : The bromine and chlorine atoms can be replaced by other functional groups, enabling the formation of new derivatives.

- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles such as amines or thiols, facilitating the creation of more complex structures.

Biological Research

Biological Activity

Research indicates that this compound may exhibit biological activity, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological systems, including:

- Histamine H1 Receptor Antagonism : This mechanism is significant for developing antihistamines aimed at treating allergic reactions. Studies have shown that this compound can reduce symptoms associated with allergies by blocking histamine receptors .

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its ability to act as a building block for various chemical syntheses makes it valuable for creating specialty chemicals with targeted properties.

Antiallergic Activity

Recent studies have demonstrated that this compound effectively reduces allergic symptoms in animal models. The findings indicated a significant decrease in scratching behavior and inflammatory markers when subjected to allergenic stimuli.

Toxicological Assessments

Toxicological evaluations have shown that this compound exhibits a low incidence of adverse effects at therapeutic doses, suggesting a favorable safety profile compared to other antihistamines. This characteristic enhances its potential for medicinal applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-chloro-3-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group, which increases the electron density and facilitates electrophilic substitution. The bromine and chlorine atoms can also participate in nucleophilic substitution reactions, where they are replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-chloro-4-methoxybenzene

- 2-Bromo-1-chloro-3-methylbenzene

- 2-Bromo-1-chloro-3-nitrobenzene

Uniqueness

2-Bromo-1-chloro-3-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. The presence of the methoxy group at the 3-position significantly enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution compared to similar compounds without the methoxy group .

Biologische Aktivität

2-Bromo-1-chloro-3-methoxybenzene, also known as 2-bromo-3-chloroanisole, is a halogenated aromatic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. This compound has garnered attention in organic chemistry due to its potential biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with bromine, chlorine, and a methoxy group. The presence of halogens typically enhances the compound's lipophilicity and reactivity, making it an interesting candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 174913-08-7 |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.76 |

Antimicrobial Activity

Halogenated aromatic compounds are known for their antimicrobial properties. For instance, studies have shown that chlorinated and brominated phenolic compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer activities. For example, brominated derivatives have been noted to induce apoptosis in cancer cell lines through the activation of specific pathways such as caspase cascades.

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of halogenated phenols found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. This suggests that this compound may similarly possess antimicrobial properties due to its halogen content.

- Anticancer Activity : Research on related compounds has demonstrated that brominated methoxybenzenes can inhibit tumor growth in vitro. For instance, a derivative of methoxybenzene was shown to reduce proliferation in breast cancer cell lines by inducing G0/G1 phase arrest.

Synthesis and Applications

This compound can be synthesized through electrophilic aromatic substitution reactions, where bromine and chlorine are introduced to the aromatic ring in the presence of suitable catalysts. Its unique combination of substituents allows it to serve as a versatile building block in organic synthesis.

Synthetic Pathways

Common synthetic routes include:

- Electrophilic Aromatic Substitution : Utilizing bromine and chlorine reagents under acidic conditions.

Applications

This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for further functionalization, leading to more complex organic molecules.

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJEKWZHDJMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.